

# 3'-O-Methylorobol CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3'-O-Methylorobol

Cat. No.: B600622

Get Quote

# In-Depth Technical Guide to 3'-O-Methylorobol

For Researchers, Scientists, and Drug Development Professionals

## **Core Compound Identification**

Chemical Name: 5,7-dihydroxy-3-(4-hydroxy-3-methoxyphenyl)chromen-4-one Synonyms: Orobol-3'-methyl ether, 5,7,4'-trihydroxy-3'-methoxyisoflavone CAS Number: 36190-95-1[1] Molecular Formula: C<sub>16</sub>H<sub>12</sub>O<sub>6</sub> Molecular Weight: 300.26 g/mol [1]

Property	Value	Source
CAS Number	36190-95-1	[1]
Molecular Formula	C16H12O6	[1]
Molecular Weight	300.26 g/mol	[1]

# **Biological Activities and Mechanisms of Action**

**3'-O-Methylorobol**, a naturally occurring isoflavone, has garnered scientific interest for its potential therapeutic properties. Isolated from various plant sources including Crotalaria lachnophora, Flemingia macrophylla, and Dalbergia sissoo, this compound has demonstrated a range of biological activities.[2] Key areas of investigation include its antioxidant, analgesic, and osteogenic effects.



### **Antioxidant Activity**

While specific IC50 values for **3'-O-Methylorobol** are not readily available in the cited literature, flavonoids with similar structures are known to exhibit potent antioxidant properties. The antioxidant capacity of phenolic compounds is often attributed to their ability to scavenge free radicals. The presence of hydroxyl groups on the aromatic rings of **3'-O-Methylorobol** suggests its potential to act as a free radical scavenger.

### **Analgesic Properties**

Studies on structurally related flavonoids suggest potential analgesic effects. While specific in vivo studies detailing the analgesic activity of **3'-O-Methylorobol** are limited in the provided search results, research on similar compounds indicates that they can exhibit significant analgesic properties in models of thermal-induced pain.

#### **Promotion of Osteoblast Differentiation**

A notable biological effect of **3'-O-Methylorobol** is its stimulatory effect on mouse osteoblast differentiation.[2] Osteoblasts are crucial for bone formation, and compounds that can promote their differentiation are of significant interest in the development of therapies for bone-related disorders such as osteoporosis. The precise molecular mechanisms by which **3'-O-Methylorobol** exerts this effect are an area of ongoing research, with potential involvement of key signaling pathways that regulate osteogenesis.

## **Experimental Protocols**

Detailed experimental protocols for the biological evaluation of **3'-O-Methylorobol** are not extensively documented in the provided search results. However, based on standard methodologies for assessing its known biological activities, the following experimental frameworks can be proposed:

#### **Antioxidant Activity Assays**

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay is a common method to evaluate the free radical scavenging ability of a compound.

• Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.



#### General Protocol:

- Prepare a stock solution of 3'-O-Methylorobol in a suitable solvent (e.g., methanol or DMSO).
- Prepare a series of dilutions of the test compound.
- Prepare a fresh solution of DPPH in methanol.
- Mix the 3'-O-Methylorobol solutions with the DPPH solution.
- Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
- Measure the absorbance at a specific wavelength (typically around 517 nm).
- Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This is another widely used method to assess antioxidant capacity.

- Principle: The pre-formed ABTS radical cation is blue-green in color. In the presence of an antioxidant, the color intensity decreases, which is measured spectrophotometrically.
- General Protocol:
  - Generate the ABTS radical cation by reacting ABTS with an oxidizing agent (e.g., potassium persulfate).
  - Dilute the ABTS radical cation solution with a suitable buffer to a specific absorbance.
  - Prepare various concentrations of 3'-O-Methylorobol.
  - Mix the test compound solutions with the ABTS radical cation solution.
  - Measure the absorbance at a specific wavelength (typically around 734 nm) after a set incubation time.



Calculate the percentage of inhibition and determine the IC50 value.

### **In Vivo Analgesic Activity Assays**

Hot Plate Test: This method is used to evaluate central analgesic activity.

- Principle: The test measures the reaction time of an animal (e.g., a mouse or rat) to a
  thermal stimulus. An increase in the latency to respond (e.g., licking a paw or jumping)
  indicates an analgesic effect.
- General Protocol:
  - Administer 3'-O-Methylorobol to the test animals at various doses via a specific route (e.g., intraperitoneally or orally).
  - $\circ$  At predetermined time points after administration, place the animal on a heated plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).
  - Record the latency time for the animal to show a pain response.
  - A cut-off time is typically used to prevent tissue damage.

Tail-Flick Test: This is another common method for assessing centrally mediated analgesia.

- Principle: A focused beam of heat is applied to the animal's tail, and the time taken for the animal to "flick" its tail away from the heat source is measured. An increase in this latency indicates analgesia.
- General Protocol:
  - Administer 3'-O-Methylorobol to the test animals.
  - At various time intervals, apply a radiant heat source to the animal's tail.
  - Measure the time it takes for the animal to withdraw its tail.
  - A maximum exposure time is set to avoid tissue injury.



## **Osteoblast Differentiation Assays**

Alkaline Phosphatase (ALP) Activity Assay: ALP is an early marker of osteoblast differentiation.

- Principle: The enzymatic activity of ALP is measured by its ability to hydrolyze a substrate (e.g., p-nitrophenyl phosphate) to produce a colored product, which can be quantified spectrophotometrically.
- · General Protocol:
  - Culture osteoblastic cells (e.g., MC3T3-E1 or primary osteoblasts) in the presence of various concentrations of 3'-O-Methylorobol.
  - After a specific culture period (e.g., 3, 7, or 14 days), lyse the cells.
  - Incubate the cell lysate with the ALP substrate.
  - Measure the absorbance of the product at the appropriate wavelength.
  - Normalize the ALP activity to the total protein content of the cell lysate.

Mineralization Assay (Alizarin Red S Staining): This assay detects the deposition of calcium, a late marker of osteoblast differentiation and bone matrix formation.

- Principle: Alizarin Red S specifically stains calcium deposits in the extracellular matrix, which can be visualized and quantified.
- General Protocol:
  - Culture osteoblastic cells with 3'-O-Methylorobol for an extended period (e.g., 14-21 days) in osteogenic medium.
  - Fix the cells.
  - Stain the cells with Alizarin Red S solution.
  - Wash away the excess stain.



 Visualize the stained calcium deposits under a microscope and quantify by extracting the stain and measuring its absorbance.

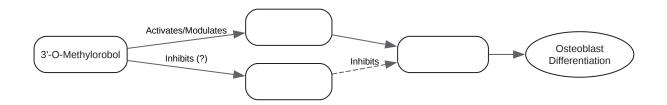
# **Signaling Pathways**

While direct experimental evidence linking **3'-O-Methylorobol** to specific signaling pathways is not detailed in the provided search results, its biological activities suggest potential interactions with key cellular signaling cascades.

# Potential Involvement in Osteoblast Differentiation Signaling

The promotion of osteoblast differentiation by **3'-O-Methylorobol** suggests it may modulate signaling pathways known to be critical for osteogenesis. These include:

- MAPK (Mitogen-Activated Protein Kinase) Pathway: The ERK and p38 MAPK pathways are known to play significant roles in osteoblast differentiation.[3][4][5] Flavonoids have been shown to influence MAPK signaling. It is plausible that 3'-O-Methylorobol could promote osteogenesis by activating or modulating components of the MAPK cascade, leading to the phosphorylation and activation of key transcription factors like Runx2.
- NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling: The NF-κB pathway is a critical regulator of inflammation and has also been implicated in bone metabolism. Inhibition of NF-κB signaling has been shown to promote osteoblast differentiation. Some flavonoids are known to inhibit the NF-κB pathway.[6][7][8][9][10] Therefore, 3'-O-Methylorobol might exert its pro-osteogenic effects by suppressing NF-κB activity.



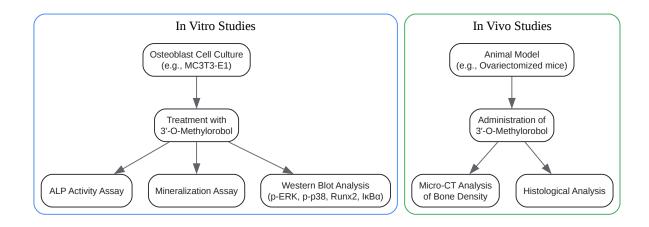
Click to download full resolution via product page



Caption: Putative signaling pathways influenced by **3'-O-Methylorobol** in osteoblast differentiation.

# **Experimental Workflow for Investigating Mechanism**of Action

To elucidate the molecular mechanisms underlying the biological activities of **3'-O-Methylorobol**, a structured experimental workflow is essential.



Click to download full resolution via product page

Caption: A proposed experimental workflow to investigate the osteogenic effects of **3'-O-Methylorobol**.

This technical guide provides a comprehensive overview of the current knowledge on **3'-O-Methylorobol**, focusing on its chemical properties, biological activities, and potential mechanisms of action. Further research is warranted to fully elucidate its therapeutic potential and to develop detailed experimental protocols for its application in drug discovery and development.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. biorlab.com [biorlab.com]
- 2. 3'-O-Methylorobol | C16H12O6 | CID 5319744 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A Specific Oligodeoxynucleotide Promotes the Differentiation of Osteoblasts via ERK and p38 MAPK Pathways PMC [pmc.ncbi.nlm.nih.gov]
- 4. p38 MAPK Signaling in Osteoblast Differentiation PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cannabidiol induces osteoblast differentiation via angiopoietin1 and p38 MAPK PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibiting NF-kB Activation by Small Molecules As a Therapeutic Strategy PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of NF-kappaB signaling: 785 and counting PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Eugenol modulates the NOD1-NF-κB signaling pathway via targeting NF-κB protein in triple-negative breast cancer cells [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [3'-O-Methylorobol CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b600622#3-o-methylorobol-cas-number-and-molecular-weight]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com